Cas no 926237-89-0 (4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-)

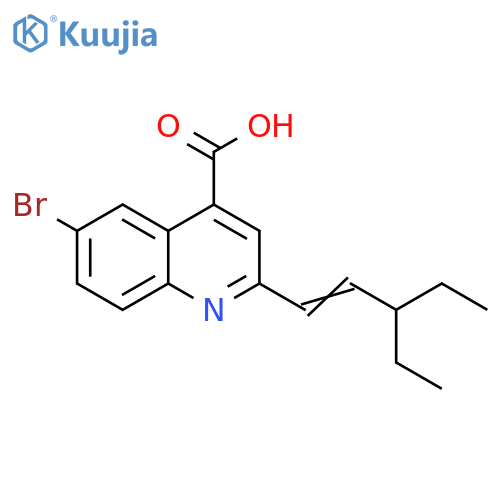

926237-89-0 structure

商品名:4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-

CAS番号:926237-89-0

MF:C17H18BrNO2

メガワット:348.234323978424

CID:5226761

4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)- 化学的及び物理的性質

名前と識別子

-

- 4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-

-

- インチ: 1S/C17H18BrNO2/c1-3-11(4-2)5-7-13-10-15(17(20)21)14-9-12(18)6-8-16(14)19-13/h5-11H,3-4H2,1-2H3,(H,20,21)

- InChIKey: LGEPLLORHCONBS-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC(Br)=CC=2)C(C(O)=O)=CC=1C=CC(CC)CC

4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-54318-0.25g |

6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |

926237-89-0 | 100% | 0.25g |

$288.0 | 2023-02-10 | |

| Ambeed | A1112233-5g |

6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |

926237-89-0 | 95% | 5g |

$1280.0 | 2024-04-16 | |

| Ambeed | A1112233-1g |

6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |

926237-89-0 | 95% | 1g |

$441.0 | 2024-04-16 | |

| Enamine | EN300-54318-2.5g |

6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |

926237-89-0 | 100% | 2.5g |

$1202.0 | 2023-02-10 | |

| Enamine | EN300-54318-0.1g |

6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |

926237-89-0 | 100% | 0.1g |

$202.0 | 2023-02-10 | |

| Enamine | EN300-54318-0.05g |

6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |

926237-89-0 | 100% | 0.05g |

$135.0 | 2023-02-10 | |

| Enamine | EN300-54318-5.0g |

6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |

926237-89-0 | 100% | 5.0g |

$1779.0 | 2023-02-10 | |

| Enamine | EN300-54318-10.0g |

6-bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |

926237-89-0 | 100% | 10.0g |

$2638.0 | 2023-02-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059390-1g |

6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |

926237-89-0 | 95% | 1g |

¥3031.0 | 2024-04-17 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01059390-5g |

6-Bromo-2-(3-ethylpent-1-en-1-yl)quinoline-4-carboxylic acid |

926237-89-0 | 95% | 5g |

¥8785.0 | 2024-04-17 |

4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)- 関連文献

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

926237-89-0 (4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2137592-42-6(2-(Difluoromethoxy)benzene-1-sulfonyl fluoride)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:926237-89-0)4-Quinolinecarboxylic acid, 6-bromo-2-(3-ethyl-1-penten-1-yl)-

清らかである:99%/99%

はかる:1g/5g

価格 ($):397.0/1152.0